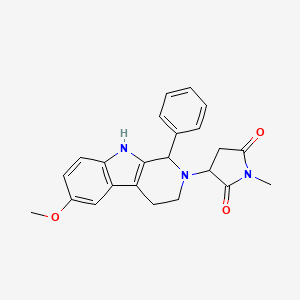

3-(6-methoxy-1-phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione

Description

The compound 3-(6-methoxy-1-phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione is a hybrid molecule combining a β-carboline scaffold with a substituted pyrrolidine-2,5-dione moiety. The β-carboline core, a tricyclic structure derived from pyrido[3,4-b]indole, is substituted with a methoxy group at position 6 and a phenyl group at position 1. The pyrrolidine-2,5-dione ring is functionalized with a methyl group at position 1.

Properties

Molecular Formula |

C23H23N3O3 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

3-(6-methoxy-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-methylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C23H23N3O3/c1-25-20(27)13-19(23(25)28)26-11-10-16-17-12-15(29-2)8-9-18(17)24-21(16)22(26)14-6-4-3-5-7-14/h3-9,12,19,22,24H,10-11,13H2,1-2H3 |

InChI Key |

QTGLBIQKIDRKJE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CC(C1=O)N2CCC3=C(C2C4=CC=CC=C4)NC5=C3C=C(C=C5)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(6-methoxy-1-phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone.

Methoxylation: Introduction of the methoxy group at the 6-position can be done using methanol and a suitable catalyst.

Formation of the pyrrolidine-2,5-dione ring: This step involves cyclization reactions, often using amines and anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. Techniques like continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the beta-carboline core.

Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the beta-carboline core.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Synthetic Chemistry: Used as a building block for more complex molecules.

Biology

Neuroprotection: Beta-carbolines are known for their neuroprotective properties, making this compound a candidate for research in neurodegenerative diseases.

Psychoactive Research:

Medicine

Drug Development: Investigated for potential therapeutic effects in various diseases, including cancer and neurological disorders.

Industry

Pharmaceuticals: Used in the development of new drugs and therapeutic agents.

Biotechnology: Applications in biotechnological research and development.

Mechanism of Action

The mechanism of action of “3-(6-methoxy-1-phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione” involves interaction with molecular targets such as enzymes and receptors. The beta-carboline core can interact with neurotransmitter receptors, influencing neurological pathways. The methoxy group and pyrrolidine-2,5-dione ring may also play roles in binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substituents and hybrid architecture. Key comparisons with analogs include:

2.1. β-Carboline Derivatives

- 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline HCl (): This simpler β-carboline lacks the pyrrolidine-2,5-dione moiety. The HCl salt form enhances solubility but reduces lipophilicity compared to the target compound.

- 3-(6-Methoxy-1,3,4,9-tetrahydro-2H-β-carbolin-2-yl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione (): This analog replaces the methyl group with a trifluoromethylphenyl substituent. Its molecular mass (443.425 g/mol) exceeds the target compound’s estimated mass (~380–400 g/mol), affecting pharmacokinetics .

2.2. Pyrrolidine-2,5-dione Derivatives

- (2Z)-2-(Substitutedbenzylidene)-3,5-dioxo-thiazolo-pyrimidines (): Compounds 11a and 11b feature thiazolo-pyrimidine cores fused with pyrrolidine-2,5-dione. While structurally distinct, their synthesis yields (68%) and spectroscopic data (e.g., IR carbonyl stretches ~1,650–1,720 cm⁻¹) parallel challenges in stabilizing diketone systems. The target compound’s methyl group may enhance solubility compared to their aromatic substituents (e.g., 4-cyanobenzylidene in 11b) .

3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione ():

A pesticidal pyrrole-2,5-dione with halogen substituents. The fluorine and chlorine atoms increase electrophilicity, favoring reactivity with biological nucleophiles. In contrast, the target compound’s β-carboline moiety likely shifts activity toward CNS targets rather than pesticidal action .

2.3. Hybrid β-Carboline/Pyrrolidine Derivatives

- Pyridin-3-yl and Furan-2-yl Derivatives (–5):

Catalogued pyridine derivatives (e.g., HB083–HB085) share furan or pyridine substituents but lack the β-carboline scaffold. Their pricing (e.g., $240–$4,800/g) reflects synthetic complexity, suggesting the target compound’s hybrid structure may require specialized routes (e.g., multi-step condensations) .

Table 1: Key Comparative Data

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis likely involves coupling a β-carboline precursor with a substituted pyrrolidine-2,5-dione, analogous to ’s reflux methods for thiazolo-pyrimidines. Yields may be moderate (50–70%) due to steric hindrance from the phenyl and methyl groups .

- Bioactivity Predictions : The β-carboline moiety suggests serotonin receptor affinity, while the succinimide ring may confer kinase inhibition (e.g., CDK or MAPK). The methyl group’s lipophilicity (clogP ~2.5) could enhance CNS penetration compared to polar analogs like the HCl salt in .

- Spectroscopic Signatures : Expected IR peaks include NH stretches (~3,200 cm⁻¹), carbonyls (~1,700 cm⁻¹), and methoxy C-O (~1,250 cm⁻¹). NMR would show δ 2.0–3.0 ppm (pyrrolidine CH₂), δ 6.5–7.5 ppm (aromatic β-carboline), and δ 3.8 ppm (methoxy) .

Biological Activity

The compound 3-(6-methoxy-1-phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione is a complex organic molecule with significant potential for various biological applications. Its unique structure, which combines elements of pyrrolidine and beta-carboline, suggests a diverse range of biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 340.42 g/mol. The structure features a pyrrolidine ring substituted with a dione group and a methoxy-substituted beta-carboline moiety. This combination is believed to enhance its biological activity compared to similar compounds that lack one of these structural features.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O3 |

| Molecular Weight | 340.42 g/mol |

| Structure Type | Beta-Carboline & Pyrrolidine |

Preliminary studies have indicated that This compound exhibits various biological activities:

- Antioxidant Activity : The presence of the methoxy group may enhance its capacity to scavenge free radicals.

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

- Anticancer Potential : Research indicates that derivatives of this compound may inhibit enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO) .

Inhibitory Studies

In vitro studies have demonstrated that the compound can inhibit specific enzymes associated with cancer and other diseases. For instance, it has been shown to inhibit IDO, which plays a crucial role in the kynurenine pathway—a pathway implicated in cancer metabolism and immune regulation .

Case Studies

-

Enzyme Inhibition : A study highlighted that compounds similar to This compound exhibited potent enzyme inhibitory activities compared to established inhibitors like Bestatin. The IC50 values for these compounds were significantly lower than those for Bestatin .

Compound IC50 (µM) Bestatin 18.33 D12 6.24 D14 7.74 D16 7.90 - In Vivo Studies : In animal models, the combination of this compound with standard chemotherapeutics showed enhanced anticancer effects. Specifically, it improved the efficacy of paclitaxel (PTX) against breast cancer cell lines by decreasing APN expression and increasing intracellular ROS levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.